Benzene, 1-chloro-4-(1-phenylethyl)-
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Overview
Description
Benzene, 1-chloro-4-(1-phenylethyl)-, also known by various other names such as α-Methylbenzyl chloride, α-Phenethyl chloride, and 1-Chloro-1-phenylethane, is a chemical compound with the molecular formula C₈H₉Cl. Its IUPAC Standard InChI is InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 . This compound features a benzene ring substituted with a chlorine atom and a phenethyl group.
Preparation Methods
Synthetic Routes:: One common synthetic route to prepare this compound involves the palladium-catalyzed Kumada cross-coupling reaction. In this process, an internal alkyne reacts with a phenyl Grignard reagent to yield 1-chloro-4-(1-phenylethynyl)benzene .
Chemical Reactions Analysis
Reactions at the Benzylic Position:: Benzene derivatives like this compound often undergo reactions at the benzylic position. For instance, free radical bromination of alkyl benzenes occurs at the carbon adjacent to the benzene ring. The benzylic position is crucial for synthesis problems .
Scientific Research Applications
Chemistry and Industry:: Benzene derivatives find applications in organic synthesis, pharmaceuticals, and agrochemicals. Researchers explore their reactivity and design new compounds based on their unique properties.
Mechanism of Action
The specific mechanism of action for this compound depends on its context and application. It may interact with molecular targets or pathways relevant to its use in various fields.
Comparison with Similar Compounds
Similar Compounds:: While this compound exhibits unique features due to its phenethyl group and chlorine substitution, it can be compared with other benzene derivatives. Some similar compounds include chlorobenzene, toluene, and ethylbenzene .
Properties
CAS No. |
60617-89-2 |
---|---|
Molecular Formula |
C14H13Cl |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
1-chloro-4-(1-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11H,1H3 |
InChI Key |
OMWUABDOXSZJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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